2-(Bromomethyl)-6-chloropyridine

Vue d'ensemble

Description

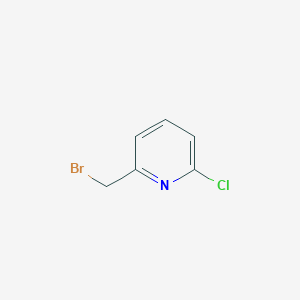

2-(Bromomethyl)-6-chloropyridine: is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group at the second position and a chlorine atom at the sixth position of the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-6-chloropyridine typically involves the bromination of 6-chloropyridine-2-methanol. The reaction is carried out using brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction conditions usually involve refluxing the mixture to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors and automated systems to control the temperature, pressure, and reactant concentrations precisely.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Bromomethyl)-6-chloropyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted pyridines.

Oxidation Reactions: The bromomethyl group can be oxidized to form 6-chloropyridine-2-carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).

Reduction Reactions: The compound can undergo reduction reactions to form 2-methyl-6-chloropyridine using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Substituted pyridines such as 2-(Azidomethyl)-6-chloropyridine or 2-(Thiocyanatomethyl)-6-chloropyridine.

Oxidation: 6-Chloropyridine-2-carboxylic acid.

Reduction: 2-Methyl-6-chloropyridine.

Applications De Recherche Scientifique

2-(Bromomethyl)-6-chloropyridine has several applications in scientific research, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and molecular interactions.

Mécanisme D'action

The mechanism of action of 2-(Bromomethyl)-6-chloropyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The chlorine atom at the sixth position further enhances the compound’s reactivity by stabilizing the intermediate species formed during these reactions.

Molecular Targets and Pathways

In biological systems, this compound can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the synthesis of derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Bromomethyl)-5-chloropyridine

- 2-(Bromomethyl)-4-chloropyridine

- 2-(Bromomethyl)-3-chloropyridine

Uniqueness

2-(Bromomethyl)-6-chloropyridine is unique due to the specific positioning of the bromomethyl and chlorine groups on the pyridine ring. This unique arrangement imparts distinct reactivity and properties compared to its isomers. For instance, the position of the chlorine atom can influence the compound’s electronic distribution and steric effects, leading to different reaction outcomes and applications.

Activité Biologique

2-(Bromomethyl)-6-chloropyridine is a halogenated heterocyclic compound characterized by a bromomethyl group at the 2-position and a chlorine atom at the 6-position of the pyridine ring. Its molecular formula is CHBrClN, and it has garnered attention for its potential applications in pharmaceuticals and organic synthesis due to its reactive nature and ability to participate in various chemical reactions.

Synthesis Methods

Various methods have been documented for synthesizing this compound, often involving bromination and chlorination of pyridine derivatives. The choice of method typically depends on desired yield and purity:

- Bromination of Pyridine Derivatives : Utilizing bromine in the presence of a catalyst.

- Chlorination Reactions : Employing chlorinating agents under controlled conditions.

These methods allow for the efficient production of high-purity compounds, which are crucial for subsequent biological evaluations.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyridine derivatives have shown activity against Chlamydia trachomatis, a common sexually transmitted infection. These compounds selectively impair bacterial growth without affecting host cell viability, suggesting potential therapeutic applications in treating infections .

The mechanism by which halogenated pyridines exert their biological effects is still under investigation. However, it is believed that they may interfere with critical biochemical pathways in pathogens or cancer cells. For example:

- Inhibition of Enzymatic Pathways : Compounds may inhibit enzymes essential for bacterial growth or cancer cell proliferation.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptosis in cancer cells through various signaling pathways.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, broader research into related compounds offers insights into its potential applications:

- Antichlamydial Activity : A study highlighted that certain pyridine derivatives could effectively reduce C. trachomatis inclusion numbers in infected cells without harming host cells, indicating selective antimicrobial action .

- Anticancer Studies : Research into structurally similar compounds has shown promising results in terms of cytotoxicity against multiple cancer cell lines. For instance, one study reported significant morphological changes in cancer cells treated with halogenated pyridines, suggesting early signs of apoptosis .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2-(bromomethyl)-6-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAAAMBFVILNOPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50980282 | |

| Record name | 2-(Bromomethyl)-6-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50980282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63763-79-1 | |

| Record name | 2-(Bromomethyl)-6-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50980282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)-6-chloro-pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.